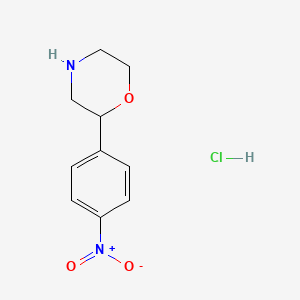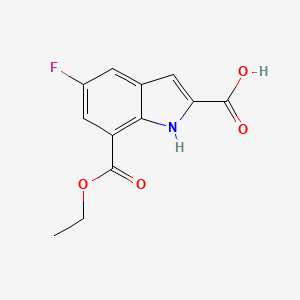
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features an ethoxycarbonyl group at the 7th position, a fluorine atom at the 5th position, and a carboxylic acid group at the 2nd position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable indole precursor.
Fluorination: Introduction of the fluorine atom at the 5th position can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide.
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced via esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom and the carboxylic acid group can influence its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-1H-indole-2-carboxylic acid: Lacks the ethoxycarbonyl group, which may affect its chemical properties and biological activities.
7-(ethoxycarbonyl)-1H-indole-2-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interactions.
7-(methoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group, which may alter its chemical behavior.
Uniqueness
7-(ethoxycarbonyl)-5-fluoro-1H-indole-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the ethoxycarbonyl group and the fluorine atom can enhance its reactivity, stability, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C12H10FNO4 |
|---|---|
Poids moléculaire |
251.21 g/mol |
Nom IUPAC |
7-ethoxycarbonyl-5-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10FNO4/c1-2-18-12(17)8-5-7(13)3-6-4-9(11(15)16)14-10(6)8/h3-5,14H,2H2,1H3,(H,15,16) |
Clé InChI |
WXXOTTASQDUMTE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=CC(=C1)F)C=C(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
![tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-2-ylbutyl]carbamate](/img/structure/B11760451.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-2-phenylethanamine](/img/structure/B11760455.png)
![2-Hexylthieno[3,4-b]thiophene](/img/structure/B11760456.png)
![4-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11760459.png)
![{2-[2-(5-Chlorothiophen-2-yl)ethenyl]-6-methoxyphenyl}methanol](/img/structure/B11760464.png)
![1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760468.png)
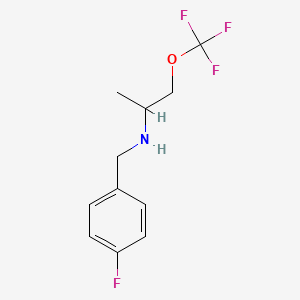

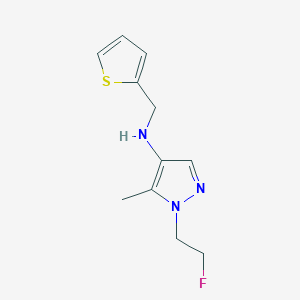
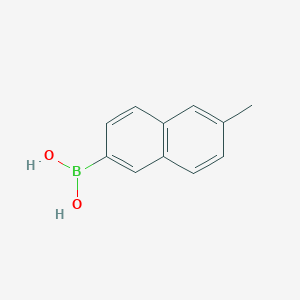
![[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate](/img/structure/B11760525.png)
